7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline

Catalog No.
S15726304
CAS No.
M.F
C17H16N2OS
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl...

Product Name

7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline

IUPAC Name

7-methoxy-4-methyl-2-(pyridin-2-ylmethylsulfanyl)quinoline

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C17H16N2OS/c1-12-9-17(21-11-13-5-3-4-8-18-13)19-16-10-14(20-2)6-7-15(12)16/h3-10H,11H2,1-2H3

InChI Key

RUKJMDHBVANGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC3=CC=CC=N3

7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline is a synthetic compound that belongs to the quinoline family, characterized by the presence of a methoxy group, a methyl group, and a sulfanyl group attached to a pyridine moiety. Its molecular formula is C17H16N2OSC_{17}H_{16}N_{2}OS with a molecular weight of approximately 296.4 g/mol. This compound is notable for its unique structure, which combines features of both quinoline and pyridine, potentially influencing its chemical reactivity and biological activity .

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in quinoline N-oxides.
  • Reduction: It can be reduced with sodium borohydride or lithium aluminum hydride to produce various reduced quinoline derivatives.
  • Nucleophilic Substitution: The methoxy or methyl groups can be substituted by other functional groups through nucleophilic attack, allowing for the introduction of diverse chemical functionalities.

Quinoline derivatives, including 7-methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline, have been studied for their biological activities. They exhibit potential antiviral properties and are being explored for their efficacy against various pathogens. The presence of the pyridine and sulfanyl groups may enhance their interaction with biological targets, making them candidates for further pharmacological studies .

The synthesis of 7-methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline typically involves the following steps:

  • Starting Materials: The reaction usually begins with 2-chloro-4-methylquinoline and 2-pyridinemethanethiol.
  • Reaction Conditions: A base such as sodium hydride or potassium carbonate is employed to facilitate nucleophilic substitution. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: The reaction is generally conducted at elevated temperatures (80°C to 120°C) to ensure complete conversion to the desired product.

The unique structure of 7-methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline lends itself to various applications:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may be developed into therapeutic agents targeting viral infections or other diseases.
  • Chemical Research: It serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of new quinoline-based compounds .

Interaction studies involving 7-methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline focus on its binding affinity to biological targets. Preliminary studies suggest that the compound may interact with specific enzymes or receptors, influencing pathways related to cell signaling and metabolism. Further research is needed to elucidate these interactions and their implications for drug design .

Several compounds share structural similarities with 7-methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
QuinolineBasic structure without additional substituentsServes as a parent compound for many derivatives
2-MethylquinolineMethyl group at the 2-positionLacks the methoxy and sulfanyl groups
4-MethylquinolineMethyl group at the 4-positionSimilar in methyl substitution but lacks complexity
7-MethoxyquinolineContains a methoxy group at position 7Does not have the pyridine or sulfanyl components

The uniqueness of 7-methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline lies in its combination of both methoxy and sulfanyl groups along with a pyridine moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

296.09833431 g/mol

Monoisotopic Mass

296.09833431 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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